molecular formula C22H33N3O3 B11824331 tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(cyclohexyl)carbamate

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(cyclohexyl)carbamate

Cat. No.: B11824331
M. Wt: 387.5 g/mol
InChI Key: GVSBIITWSIALFZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(cyclohexyl)carbamate is a complex organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Cyclohexyl Group: This step involves the addition of the cyclohexyl group via a suitable coupling reaction.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the intermediate with tert-butyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(cyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-acetylpyrrolidin-3-yl)(methyl)carbamate
  • tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate
  • tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

Uniqueness

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(cyclohexyl)carbamate is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H33N3O3

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl N-[5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]-N-cyclohexylcarbamate

InChI

InChI=1S/C22H33N3O3/c1-16(26)24-14-8-11-19(24)17-12-13-20(23-15-17)25(18-9-6-5-7-10-18)21(27)28-22(2,3)4/h12-13,15,18-19H,5-11,14H2,1-4H3

InChI Key

GVSBIITWSIALFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CN=C(C=C2)N(C3CCCCC3)C(=O)OC(C)(C)C

Origin of Product

United States

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